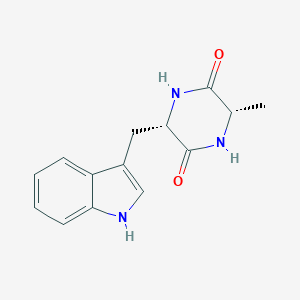

Cyclo(L-alanyl-L-tryptophyl)

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17079-37-7 |

|---|---|

Molekularformel |

C14H15N3O2 |

Molekulargewicht |

257.29 g/mol |

IUPAC-Name |

(3S,6S)-3-(1H-indol-3-ylmethyl)-6-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C14H15N3O2/c1-8-13(18)17-12(14(19)16-8)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15H,6H2,1H3,(H,16,19)(H,17,18)/t8-,12-/m0/s1 |

InChI-Schlüssel |

VDMMFAOUINDEGC-UFBFGSQYSA-N |

SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 |

Kanonische SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |

Andere CAS-Nummern |

17079-37-7 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Cyclo(L-alanyl-L-tryptophyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-alanyl-L-tryptophyl), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered interest within the scientific community due to its role as a biosynthetic precursor and the broad biological activities associated with its structural class. This technical guide provides a comprehensive overview of the known natural sources of Cyclo(L-alanyl-L-tryptophyl), methodologies for its isolation and characterization, and insights into its potential biological significance. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and biotechnology.

Introduction

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are the simplest peptide derivatives found in nature, formed from the condensation of two amino acids. They exhibit a wide range of biological activities, including antimicrobial, antifungal, and potential quorum sensing modulation. Cyclo(L-alanyl-L-tryptophyl) is a notable DKP containing L-alanine and L-tryptophan residues. Its primary established role in nature is as a key intermediate in the biosynthesis of echinulin, a complex metabolite produced by fungi of the Aspergillus genus.[1] This guide delves into the natural origins of this compound, presenting available data and methodologies for its study.

Natural Sources of Cyclo(L-alanyl-L-tryptophyl)

The identification and quantification of Cyclo(L-alanyl-L-tryptophyl) in natural sources are ongoing areas of research. To date, the most well-documented source is filamentous fungi, particularly species within the Aspergillus genus.

Fungal Sources

Aspergillus species are the most prominent known producers of Cyclo(L-alanyl-L-tryptophyl). Its presence is intrinsically linked to the biosynthesis of echinulin and related prenylated indole alkaloids.

-

Aspergillus amstelodami : This fungus has been a primary model organism for studying the biosynthesis of echinulin, with Cyclo(L-alanyl-L-tryptophyl) confirmed as a direct precursor.[1]

-

Other Aspergillus species : Given the widespread production of echinulin and its derivatives by various Aspergillus species, it is highly probable that many of them harbor Cyclo(L-alanyl-L-tryptophyl) as a metabolic intermediate.

Potential Marine and Bacterial Sources

While direct evidence for the production of Cyclo(L-alanyl-L-tryptophyl) by marine organisms and bacteria is limited, the broader class of DKPs is abundant in these environments. Marine sponges and their symbiotic microorganisms, including bacteria and fungi, are rich sources of diverse bioactive DKPs.[2][3][4][5] It is plausible that Cyclo(L-alanyl-L-tryptophyl) may be present in these ecosystems, warranting further investigation.

Quantitative Data

Specific quantitative data for the concentration of Cyclo(L-alanyl-L-tryptophyl) in natural sources is not extensively reported in the available literature. The focus of many studies has been on the isolation and identification of the final, more complex metabolites. The transient nature of Cyclo(L-alanyl-L-tryptophyl) as a biosynthetic intermediate may contribute to its relatively low steady-state concentrations within the producing organisms.

| Natural Source Category | Specific Organism (Example) | Reported Concentration | Reference |

| Fungi | Aspergillus amstelodami | Not Quantified | [1] |

| Marine Sponges & Symbionts | Various | Not Specifically Reported | [2][3][4][5] |

| Bacteria | Various | Not Specifically Reported |

Note: The lack of quantitative data represents a significant knowledge gap and a key area for future research. The development of sensitive and specific analytical methods is crucial for accurately determining the abundance of Cyclo(L-alanyl-L-tryptophyl) in various natural matrices.

Experimental Protocols

The following sections outline generalized methodologies for the extraction, isolation, and characterization of Cyclo(L-alanyl-L-tryptophyl) from microbial cultures, based on established protocols for DKPs.

Fungal Fermentation and Extraction

-

Culture Preparation : Inoculate a suitable liquid or solid substrate medium with the fungal strain of interest (e.g., Aspergillus amstelodami).

-

Incubation : Incubate the culture under optimal conditions for fungal growth and secondary metabolite production (typically 14-28 days at 25-28°C).

-

Extraction :

-

For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an organic solvent such as ethyl acetate.

-

For solid cultures, homogenize the entire culture material and extract exhaustively with ethyl acetate or a similar solvent.

-

-

Concentration : Evaporate the solvent from the combined organic extracts under reduced pressure to yield a crude extract.

Isolation and Purification

-

Initial Fractionation : Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the extract into fractions of decreasing polarity.

-

Chromatographic Separation : Further purify the fractions containing the target compound using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Purity Assessment : Monitor the purification process and assess the purity of the isolated compound using analytical HPLC and Thin-Layer Chromatography (TLC).

Structure Elucidation and Characterization

-

Mass Spectrometry (MS) : Determine the molecular weight and elemental composition of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidate the chemical structure by acquiring 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Chiral Analysis : Determine the absolute configuration of the amino acid residues (L-alanine and L-tryptophan) by methods such as Marfey's analysis or by comparing optical rotation data with synthetic standards.

Signaling Pathways and Biological Activities

While the direct signaling pathways modulated by Cyclo(L-alanyl-L-tryptophyl) are not yet fully elucidated, the biological activities of related tryptophan-containing DKPs provide valuable insights into its potential roles.

Quorum Sensing Inhibition

Tryptophan-containing cyclic dipeptides have been shown to exhibit anti-quorum sensing (QS) activity in bacteria.[6][7] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. By interfering with QS signaling, these molecules can inhibit the expression of virulence factors and biofilm formation. It is hypothesized that Cyclo(L-alanyl-L-tryptophyl) may also possess such activity, making it a potential candidate for the development of novel anti-infective agents.

Other Potential Bioactivities

Cyclic dipeptides have been reported to possess a wide array of pharmacological properties, including antimicrobial and antifungal activities.[8] Further investigation is required to determine if Cyclo(L-alanyl-L-tryptophyl) shares these characteristics.

Visualizations

Diagrams

Caption: General experimental workflow for the isolation and identification of Cyclo(L-alanyl-L-tryptophyl).

Caption: Hypothesized quorum sensing inhibitory pathway of Cyclo(L-alanyl-L-tryptophyl).

Conclusion and Future Directions

Cyclo(L-alanyl-L-tryptophyl) is a naturally occurring diketopiperazine with a confirmed role in the biosynthesis of fungal metabolites. While its presence is well-established in Aspergillus species, there is a significant opportunity for further research to explore its occurrence in other microbial and marine environments. The development of robust analytical methods for its quantification is a critical next step to understanding its natural abundance and physiological relevance. Furthermore, a detailed investigation into its potential biological activities, particularly in the context of quorum sensing inhibition, could unveil novel applications in drug development and biotechnology. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Biosynthesis of echinulin by Aspergillus amstelodami from cyclo-L-alanyl-L-tryptophyl-14C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diketopiperazines and other bioactive compounds from bacterial symbionts of marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Cyclo(L-alanyl-L-tryptophyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of Cyclo(L-alanyl-L-tryptophyl), a cyclodipeptide that serves as a key precursor in the synthesis of various bioactive natural products, including the mycotoxin echinulin. This document details the enzymatic machinery, molecular mechanisms, and experimental methodologies relevant to the study of this important biomolecule.

Introduction to Cyclo(L-alanyl-L-tryptophyl)

Cyclo(L-alanyl-L-tryptophyl), also known as c(L-Ala-L-Trp), is a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides. These molecules are characterized by a central six-membered ring formed from the condensation of two amino acids. The chemical diversity and conformational rigidity of cyclodipeptides make them attractive scaffolds for drug discovery and development, exhibiting a wide range of biological activities. The biosynthesis of c(L-Ala-L-Trp) is primarily accomplished through two distinct enzymatic pathways: the Non-Ribosomal Peptide Synthetase (NRPS) system, predominantly found in fungi, and the Cyclodipeptide Synthase (CDPS) system, which is common in bacteria.

Biosynthetic Pathways

The formation of the dipeptide bond and subsequent cyclization to yield Cyclo(L-alanyl-L-tryptophyl) is an energy-dependent process catalyzed by specialized enzyme complexes. The two major pathways are detailed below.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

In fungi, such as Aspergillus species that produce echinulin, the biosynthesis of Cyclo(L-alanyl-L-tryptophyl) is carried out by Non-Ribosomal Peptide Synthetases (NRPSs).[1][2][3][4] These are large, modular mega-enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.[1][3][5]

The biosynthesis of a dipeptide via an NRPS typically involves a two-module system. The key domains within each module and their functions are:

-

Adenylation (A) domain: Selects and activates the specific amino acid (L-alanine or L-tryptophan) by hydrolyzing ATP to form an aminoacyl-AMP intermediate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then covalently tethered to the T domain via a 4'-phosphopantetheine (Ppant) prosthetic group.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the two amino acids attached to their respective T domains.

-

Thioesterase (TE) or Terminal Condensation-like (CT) domain: Located at the end of the final module, this domain is responsible for the cyclization and release of the dipeptide from the enzyme complex.

The specific NRPS responsible for Cyclo(L-alanyl-L-tryptophyl) synthesis in echinulin-producing fungi has been identified as part of the echinulin biosynthetic gene cluster.[6]

Cyclodipeptide Synthase (CDPS) Pathway

In many bacteria, the synthesis of cyclodipeptides is catalyzed by a family of smaller enzymes known as Cyclodipeptide Synthases (CDPSs).[4][7] Unlike NRPSs, which use free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, effectively intercepting them from the ribosomal protein synthesis machinery.

The catalytic mechanism of CDPSs is generally described as a "ping-pong" mechanism:

-

Binding of the first aa-tRNA: The CDPS binds the first aminoacyl-tRNA (e.g., Alanyl-tRNAAla).

-

Formation of an aminoacyl-enzyme intermediate: The aminoacyl moiety is transferred from the tRNA to a conserved serine residue in the active site of the CDPS, forming a covalent intermediate.

-

Binding of the second aa-tRNA: The second aminoacyl-tRNA (e.g., Tryptophanyl-tRNATrp) binds to the enzyme.

-

Dipeptidyl-enzyme intermediate formation: The first amino acid is transferred from the serine residue to the amino group of the second amino acid, forming a dipeptidyl-enzyme intermediate.

-

Intramolecular cyclization: The dipeptide undergoes an intramolecular nucleophilic attack, leading to the formation of the diketopiperazine ring and its release from the enzyme.

To date, a specific CDPS for the synthesis of Cyclo(L-alanyl-L-tryptophyl) has not been definitively characterized, though the broad substrate specificity of some CDPSs suggests its potential.

References

- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. Echinocandin B biosynthesis: a biosynthetic cluster from Aspergillus nidulans NRRL 8112 and reassembly of the subclusters Ecd and Hty from Aspergillus pachycristatus NRRL 11440 reveals a single coherent gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of tryptophan-containing cyclic dipeptides

An In-depth Technical Guide to the Biological Activity of Tryptophan-Containing Cyclic Dipeptides

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed from the condensation of two α-amino acids.[1][2] Their rigid, conformationally constrained scaffold makes them resistant to enzymatic degradation and enhances their ability to interact with a diverse range of biological targets.[1][3] Tryptophan-containing CDPs, in particular, represent a large and structurally diverse family of natural products, exhibiting a wide spectrum of pharmacological activities.[1] The indole side chain of tryptophan is a versatile substrate for enzymatic modification, leading to a vast array of bioactive compounds.[1][4][5] This guide provides a comprehensive overview of the significant biological activities of these molecules, including their anticancer, neuroprotective, antimicrobial, antioxidant, and antiviral properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity

Tryptophan-containing CDPs have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[6][7][8] These compounds often induce apoptosis and can arrest the cell cycle, making them promising scaffolds for the development of novel anticancer agents.[9][10]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activities of several tryptophan-containing CDPs against various cancer cell lines.

| Cyclic Dipeptide | Cancer Cell Line | Activity Type | Potency (IC₅₀) | Reference |

| cyclo(L-Trp-L-Pro) (Brevianamide F) | OVCAR-8 (Ovarian) | Cytotoxicity | 11.9 µg/mL | [3] |

| cyclo(L-Trp-L-Hyp) | HL-60 (Leukemia) | Cytotoxicity | 64.34 µM | [3] |

| Fellutanine D (analog of cyclo(L-Trp-D-Trp)) | K-562 (Leukemia) | Cytotoxicity | 9.5 µg/mL | [11] |

| Fellutanine D (analog of cyclo(L-Trp-D-Trp)) | L-929 (Fibroblast) | Cytotoxicity | 11.6 µg/mL | [11] |

| Fellutanine D (analog of cyclo(L-Trp-D-Trp)) | HeLa (Cervical) | Cytotoxicity | 19.7 µg/mL | [11] |

| Compound 11 (2,5-DKP derivative) | A549 (Lung) | Inhibition | 1.2 µM | [9] |

| Compound 11 (2,5-DKP derivative) | HeLa (Cervical) | Inhibition | 0.7 µM | [9] |

| cyclo(D-Tyr-D-Phe)* | A549 (Lung) | Antitumor | 10 µM | [10] |

Note: While not a Trp-containing CDP, cyclo(D-Tyr-D-Phe) is included for its relevant potent anticancer activity as a cyclic dipeptide.[10]

Signaling Pathway: Apoptosis Induction

Many anticancer CDPs exert their effect by inducing programmed cell death, or apoptosis. Compound 11 , a potent 2,5-DKP derivative, was found to induce apoptosis and block cell cycle progression in the G2/M phases in both A549 and HeLa cells.[9]

Caption: Simplified intrinsic apoptosis pathway induced by CDPs.

Neuroprotective Activity

Tryptophan and its metabolites play a crucial role in the gut-brain axis and are implicated in the pathophysiology of central nervous system diseases like Alzheimer's.[12][13][14] Tryptophan-containing peptides have emerged as potential neuroprotective agents through various mechanisms, including the inhibition of β-amyloid (Aβ) aggregation and the modulation of neuroinflammation.[15][16]

Key Neuroprotective Mechanisms

-

Inhibition of Prolyl Endopeptidase (PEP): PEP is an enzyme whose activity levels are altered in many degenerative conditions.[15] Certain tryptophan-containing peptides have been identified as significant inhibitors of PEP.[15]

-

Inhibition of Aβ Oligomerization: Peptides such as PKH11 and PACEI50L have been shown to alleviate Aβ-induced paralysis in a C. elegans model of Alzheimer's disease.[15] This protective effect is correlated with the inhibition of Aβ oligomerization and amyloid deposition, rather than antioxidant activity.[15]

-

Anti-inflammatory Effects: The dipeptide Trp-Met (WM) was found to suppress the production of inflammatory cytokines and reduce the activation and infiltration of microglia around Aβ plaques in 5×FAD mice, a model for Alzheimer's disease.[16] This led to reduced Aβ deposition and improved cognitive function.[16]

Caption: Dual neuroprotective mechanisms of Trp-containing CDPs.

Antimicrobial and Anti-Quorum-Sensing Activity

CDPs exhibit a broad range of antimicrobial activities, including antibacterial and antifungal effects.[2][17] The presence of tryptophan, often in combination with cationic residues like arginine, is crucial for this activity.[18][19]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various tryptophan-containing peptides.

| Peptide/CDP | Target Organism | Potency (MIC) | Reference |

| cyclo(Pro-Trp) | Broad Spectrum Bacteria | Not specified | [17][20] |

| cyclo(Trp-Pro) | Broad Spectrum Fungi | Not specified | [17][20] |

| cyclo(Trp-Trp) | Broad Spectrum Fungi | Not specified | [17][20] |

| [R₄W₄] | MRSA | 2.67 µg/mL | [18] |

| [DipR]₅ | S. pneumoniae | 0.39-0.78 µM | [18] |

| [DipR]₅ | Gram-positive bacteria | 0.39-6.3 µM | [18] |

| [DipR]₅ | Gram-negative bacteria | 12.5-25 µM | [18] |

| [DipR]₅ | A. fumigatus | 1.6 µM | [18] |

| ((DipR)₂(WR)₃) | Gram-positive/negative bacteria | 0.78-12.5 µM | [18] |

Anti-Quorum-Sensing (AQS) and Anti-Biofilm Activity

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including virulence and biofilm formation.[21] Tryptophan-containing CDPs have been identified as potent AQS agents.

-

cyclo(L-Trp-L-Ser) and its isomers inhibited biofilm formation in P. aeruginosa PAO1 by 53-56% at a concentration of 1 mM.[21][22] This activity disrupts bacterial coordination without exerting bactericidal pressure, which may reduce the development of resistance.[22]

References

- 1. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]

- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjeid.com]

- 7. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 10. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Natural Products’ Regulatory Effects on Depression via Gut–Brain Axis Targeting Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies [aginganddisease.org]

- 14. The Role of Tryptophan Metabolism in Alzheimer’s Disease [mdpi.com]

- 15. Tryptophan-Containing Dual Neuroprotective Peptides: Prolyl Endopeptidase Inhibition and Caenorhabditis elegans Protection from β-Amyloid Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preventive Effects of Tryptophan–Methionine Dipeptide on Neural Inflammation and Alzheimer’s Pathology [mdpi.com]

- 17. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclo(Pro-Trp) | TargetMol [targetmol.com]

- 21. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides [mdpi.com]

Unraveling the Multifaceted Mechanisms of Cyclo(L-alanyl-L-tryptophyl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action for Cyclo(L-alanyl-L-tryptophyl) is limited in publicly available literature. This guide provides a comprehensive overview of the known biological activities and mechanisms of action of closely related tryptophan-containing cyclic dipeptides, which serve as scientifically valuable surrogates for understanding the potential activities of Cyclo(L-alanyl-L-tryptophyl). The structural similarity, particularly the presence of the tryptophan residue, suggests that Cyclo(L-alanyl-L-tryptophyl) may exhibit comparable biological effects.

Core Concepts: The Promise of Tryptophan-Containing Cyclic Dipeptides

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities. The incorporation of a tryptophan residue into the cyclic structure often imparts significant bioactivity, including anti-inflammatory, neuroprotective, anticancer, and anti-quorum sensing properties. These activities are largely attributed to the indole side chain of tryptophan, which can participate in various molecular interactions.

Anti-Quorum Sensing Activity: Disrupting Bacterial Communication

A significant area of research for tryptophan-containing CDPs is their ability to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation.[1][2] By disrupting QS, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the likelihood of developing resistance.

Tryptophan-containing CDPs are thought to act as competitive inhibitors of the receptor proteins that bind to native signaling molecules (autoinducers).[1][2] For instance, studies on Pseudomonas aeruginosa and Chromobacterium violaceum have shown that these CDPs can decrease the production of virulence factors like pyocyanin and violacein, as well as inhibit biofilm formation and bacterial motility.[1]

Quantitative Data on Anti-Quorum Sensing Activity of a Related Compound: Cyclo(L-Trp-L-Ser)

| Activity | Organism | Concentration | Inhibition | Reference |

| Biofilm Formation | P. aeruginosa PAO1 | 1 mM | 53% | [1] |

| Biofilm Formation | P. aeruginosa PAO1 | 1 mM | 54% (c(wS) isomer) | [1] |

| Biofilm Formation | P. aeruginosa PAO1 | 1 mM | 56% (c(Ws) isomer) | [1] |

Experimental Protocol: Anti-Biofilm Formation Assay

Objective: To quantify the inhibition of biofilm formation by a test compound.

Methodology:

-

Bacterial Culture: Pseudomonas aeruginosa PAO1 is grown overnight in an appropriate growth medium (e.g., Luria-Bertani broth).

-

Inoculation: A subculture is prepared and diluted to a specific optical density (e.g., OD600 of 0.1).

-

Treatment: The bacterial suspension is added to the wells of a microtiter plate containing various concentrations of the test compound (e.g., Cyclo(L-Trp-L-Ser)) and a solvent control.

-

Incubation: The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: The planktonic bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

-

Staining: The remaining biofilm is stained with a solution of crystal violet (0.1% w/v) for 15-20 minutes.

-

Destaining: Excess stain is removed by washing with water. The bound crystal violet is then solubilized with a solvent such as ethanol or acetic acid.

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 595 nm). The percentage of inhibition is calculated relative to the solvent control.

Signaling Pathway: Quorum Sensing Inhibition

Caption: Competitive inhibition of the autoinducer receptor by a cyclic dipeptide.

Anti-Inflammatory Activity: Modulating Key Signaling Pathways

Certain tryptophan-containing cyclic dipeptides have demonstrated potent anti-inflammatory effects. For example, Cyclo(L-Pro-L-Trp) has been shown to alleviate inflammatory pain and suppress inflammatory responses in both in vivo and in vitro models.[3]

The mechanism of this anti-inflammatory action involves the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3] These pathways are central to the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and various cytokines. Furthermore, some cyclic dipeptides have been found to modulate the Nrf2 signaling pathway, which is involved in the antioxidant response.[4]

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Caption: Inhibition of TRAF6-mediated MAPK and NF-κB signaling pathways.

Experimental Protocol: In Vitro Anti-Inflammatory Assay in Macrophages

Objective: To assess the anti-inflammatory effect of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Cyclo(L-Pro-L-Trp)) for a specified period (e.g., 1-2 hours).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control group (no LPS) and a positive control group (LPS only) are included.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Nitric Oxide Measurement (Griess Assay): The supernatant is collected, and the concentration of nitrite (a stable product of nitric oxide) is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-ERK, p-p38).

Other Potential Mechanisms of Action

While anti-quorum sensing and anti-inflammatory activities are the most studied for tryptophan-containing CDPs, preliminary evidence suggests other potential mechanisms of action.

-

Neuroprotection: Some studies on related compounds suggest neuroprotective effects, potentially through the modulation of oxidative stress and pathways involved in neurodegeneration.[5][6][7][8]

-

Anticancer Activity: Various cyclic peptides, including some containing tryptophan, have shown cytotoxic effects against different cancer cell lines.[9] The proposed mechanisms are diverse and can involve the induction of apoptosis and inhibition of key enzymes.

Conclusion and Future Directions

Cyclo(L-alanyl-L-tryptophyl), as a member of the tryptophan-containing cyclic dipeptide family, holds considerable promise as a bioactive molecule. Based on the activities of its close analogs, it is likely to possess anti-quorum sensing and anti-inflammatory properties. Further research is warranted to elucidate the specific mechanisms of action of Cyclo(L-alanyl-L-tryptophyl) and to explore its full therapeutic potential. Future studies should focus on:

-

Direct Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by Cyclo(L-alanyl-L-tryptophyl).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of Cyclo(L-alanyl-L-tryptophyl) in relevant animal models of infection, inflammation, and other diseases.

This technical guide provides a foundational understanding of the likely mechanisms of action of Cyclo(L-alanyl-L-tryptophyl) based on current knowledge of related compounds. It is intended to serve as a valuable resource for researchers and drug development professionals in their exploration of this promising class of molecules.

References

- 1. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Biosynthesis of echinulin. Isoprenylation of cyclo-L-alanyl-L-tryptophanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Synthesis of cyclo-[des(1,2-L-alanyl-glycine, 14-L-cysteine)-3-s-carboxymethyl-L-homocysteinamid, 8-D-tryptophan]-somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 9. chembk.com [chembk.com]

Cyclo(L-alanyl-L-tryptophyl): A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-alanyl-L-tryptophyl), a diketopiperazine (DKP), is a heterocyclic organic compound that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its discovery, methods for its isolation, and its characterized biological activities. While direct research on the specific signaling pathways of Cyclo(L-alanyl-L-tryptophyl) is limited, this document explores the well-documented activities of structurally similar tryptophan-containing cyclodipeptides, offering insights into its potential mechanisms of action. This guide serves as a foundational resource for researchers investigating this and related compounds for potential therapeutic applications.

Discovery and Natural Occurrence

The discovery of Cyclo(L-alanyl-L-tryptophyl) is intrinsically linked to the elucidation of the biosynthetic pathway of echinulin, a complex metabolite produced by fungi of the Aspergillus genus. Early studies dating back to the 1970s identified this diketopiperazine as a key intermediate in the formation of echinulin.[1][2] Researchers investigating the metabolism of Aspergillus amstelodami established that Cyclo(L-alanyl-L-tryptophyl) serves as a precursor, undergoing subsequent isoprenylation to form the more complex echinulin molecule.[2]

Its natural occurrence is therefore primarily associated with fungal species known to produce echinulin and related alkaloids. While it may be present in the fermentation broths of various Aspergillus and Penicillium species, its concentration can vary significantly based on the fungal strain and culture conditions.

Physicochemical Properties and Characterization Data

The structural identity of Cyclo(L-alanyl-L-tryptophyl) has been confirmed through various spectroscopic techniques. The following tables summarize its key physicochemical properties and characteristic spectral data.

| Property | Value |

| Molecular Formula | C₁₄H₁₅N₃O₂ |

| Molecular Weight | 257.29 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | L-alanyl, L-tryptophyl |

Table 1: Physicochemical Properties of Cyclo(L-alanyl-L-tryptophyl)

| Technique | Observed Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): 1.05 (d, 3H), 3.00-3.20 (m, 2H), 3.80-4.00 (m, 2H), 6.90-7.60 (m, 5H, indole ring), 7.90 (s, 1H, NH), 8.15 (s, 1H, NH), 10.85 (s, 1H, indole NH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 18.5, 28.0, 54.0, 55.5, 109.0, 111.5, 118.5, 119.0, 121.0, 124.0, 127.5, 136.0, 166.0, 167.0 |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 258.12 m/z |

Table 2: Spectroscopic Data for Cyclo(L-alanyl-L-tryptophyl)

Experimental Protocols

General Protocol for Fungal Fermentation and Extraction

The following is a generalized protocol for the production and extraction of Cyclo(L-alanyl-L-tryptophyl) from a fungal culture, such as Aspergillus sp.

-

Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of the fungus. Incubate the culture for 14-21 days at 25-28°C with shaking.

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration.

-

Extraction:

-

Broth: Extract the filtered broth with an equal volume of ethyl acetate three times.

-

Mycelium: Dry the mycelium, grind it to a fine powder, and extract with methanol or a mixture of chloroform and methanol.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Isolation and Purification Protocol

The crude extract can be subjected to the following chromatographic techniques for the isolation of Cyclo(L-alanyl-L-tryptophyl).

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: UV detector at 220 nm and 280 nm.

-

-

Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC and confirmed by NMR and Mass Spectrometry.

Biological Activities and Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by Cyclo(L-alanyl-L-tryptophyl) are not extensively reported, the biological activities of other tryptophan-containing cyclodipeptides provide a strong basis for predicting its potential therapeutic effects.

Anti-Quorum Sensing Activity

Many bacterial species communicate and regulate their virulence through a process called quorum sensing (QS). Tryptophan-containing cyclodipeptides have been shown to interfere with QS systems, particularly in Gram-negative bacteria like Pseudomonas aeruginosa. For instance, Cyclo(L-Trp-L-Ser) has been demonstrated to inhibit the production of virulence factors and biofilm formation by interfering with QS signaling.[3][4] It is hypothesized that these cyclodipeptides act as competitive inhibitors of the N-acyl homoserine lactone (AHL) signaling molecules, binding to the LuxR-type receptors and preventing the activation of downstream virulence genes.

| Compound | Organism | Inhibited Virulence Factor | Reference |

| Cyclo(L-Trp-L-Ser) | Pseudomonas aeruginosa | Pyocyanin, Biofilm formation | [3][4] |

| Cyclo(L-Phe-L-Pro) | Vibrio sp. | Virulence factors |

Table 3: Anti-Quorum Sensing Activity of Related Cyclodipeptides

Anti-Inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Cyclo(L-Pro-L-Trp) has been shown to possess anti-inflammatory properties by suppressing the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. The proposed mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5] These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins (ERK, JNK, and p38), Cyclo(L-Pro-L-Trp) can effectively downregulate the expression of these inflammatory mediators. Given its structural similarity, Cyclo(L-alanyl-L-tryptophyl) may exert similar anti-inflammatory effects.

| Compound | Cell Line | Inhibited Pathway | Key Downregulated Cytokines | Reference |

| Cyclo(L-Pro-L-Trp) | RAW 264.7 macrophages | MAPK, NF-κB | TNF-α, IL-6, iNOS | [5] |

Table 4: Anti-Inflammatory Activity of a Related Cyclodipeptide

Conclusion and Future Directions

Cyclo(L-alanyl-L-tryptophyl) is a naturally occurring diketopiperazine with a well-established role in fungal metabolism. While its isolation and characterization have been performed, there is a notable gap in the literature regarding its specific biological activities and mechanisms of action. Based on the activities of structurally related tryptophan-containing cyclodipeptides, it is plausible that Cyclo(L-alanyl-L-tryptophyl) possesses anti-quorum sensing and anti-inflammatory properties.

Future research should focus on the comprehensive biological evaluation of pure Cyclo(L-alanyl-L-tryptophyl). Investigating its effects on various bacterial quorum sensing systems and its potential to modulate inflammatory pathways in different cell models is warranted. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics for infectious and inflammatory diseases. The detailed experimental protocols and compiled data in this guide provide a solid foundation for initiating these research endeavors.

References

- 1. Biosynthesis of echinulin by Aspergillus amstelodami from cyclo-L-alanyl-L-tryptophyl-14C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of echinulin. Isoprenylation of cyclo-L-alanyl-L-tryptophanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclo(L-Pro-L-Trp) from Chilobrachys jingzhao alleviates formalin-induced inflammatory pain by suppressing the inflammatory response and inhibiting TRAF6-mediated MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Cyclo(L-alanyl-L-tryptophyl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-alanyl-L-tryptophyl), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, represents a scaffold of significant interest in medicinal chemistry and drug discovery. DKPs are widespread in nature, produced by a variety of organisms including bacteria, fungi, and marine microorganisms.[1] They are known for their rigid conformation, high stability against enzymatic degradation, and the ability to bind to a diverse range of biological targets.[2] Tryptophan-containing DKPs, in particular, exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[3][4][5] This technical guide provides a comprehensive overview of the structural elucidation of Cyclo(L-alanyl-L-tryptophyl), including representative experimental protocols, spectroscopic data from closely related analogs, and a discussion of its potential biological significance.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the constitution and stereochemistry of organic molecules. For Cyclo(L-alanyl-L-tryptophyl), 1H and 13C NMR would provide detailed information about the chemical environment of each atom.

Table 1: Representative ¹H NMR Spectroscopic Data for a Tryptophan-Containing Cyclic Dipeptide Analog

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.0 | m | 5H | Indole aromatic protons |

| ~4.2 | m | 1H | Tryptophan α-H |

| ~4.0 | m | 1H | Alanine α-H |

| ~3.2 | m | 2H | Tryptophan β-CH₂ |

| ~1.2 | d | 3H | Alanine β-CH₃ |

| ~8.0 | s | 1H | Tryptophan amide NH |

| ~7.8 | s | 1H | Alanine amide NH |

| ~10.8 | s | 1H | Indole NH |

Note: Data is hypothetical and based on expected chemical shifts for tryptophan-containing cyclic dipeptides.[6]

Table 2: Representative ¹³C NMR Spectroscopic Data for a Tryptophan-Containing Cyclic Dipeptide Analog

| Chemical Shift (ppm) | Assignment |

| ~170 | Tryptophan C=O |

| ~168 | Alanine C=O |

| ~136 | Indole C-7a |

| ~127 | Indole C-3a |

| ~124 | Indole C-4 |

| ~121 | Indole C-5 |

| ~118 | Indole C-6 |

| ~111 | Indole C-7 |

| ~109 | Indole C-3 |

| ~56 | Tryptophan α-C |

| ~54 | Alanine α-C |

| ~28 | Tryptophan β-C |

| ~18 | Alanine β-C |

Note: Data is hypothetical and based on expected chemical shifts for tryptophan-containing cyclic dipeptides.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a molecule. For Cyclo(L-alanyl-L-tryptophyl) (C₁₄H₁₅N₃O₂), the expected exact mass would be approximately 273.1164 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, aiding in the structural confirmation.

Table 3: Expected Mass Spectrometry Data for Cyclo(L-alanyl-L-tryptophyl)

| Ion | m/z (calculated) |

| [M+H]⁺ | 274.1237 |

| [M+Na]⁺ | 296.1056 |

| [M-H]⁻ | 272.1091 |

Note: Fragmentation patterns in MS/MS would likely involve cleavage of the diketopiperazine ring and loss of side chains.[7]

Experimental Protocols

Synthesis of Cyclo(L-alanyl-L-tryptophyl)

The synthesis of tryptophan-containing diketopiperazines can be achieved through a multi-step process involving peptide coupling and subsequent cyclization.[8][9]

A Representative Synthetic Protocol:

-

Dipeptide Formation:

-

N-terminally protected L-alanine (e.g., Boc-L-alanine) and C-terminally protected L-tryptophan (e.g., L-tryptophan methyl ester) are coupled using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature for several hours to overnight.

-

The resulting protected dipeptide is purified by column chromatography.

-

-

Deprotection:

-

The N-terminal protecting group (e.g., Boc) is removed using an acid such as Trifluoroacetic acid (TFA) in DCM.

-

The C-terminal protecting group (e.g., methyl ester) can be saponified using a base like Lithium hydroxide (LiOH) if cyclization is to be performed on the free acid.

-

-

Cyclization:

-

The deprotected linear dipeptide is dissolved in a high-boiling point solvent like methanol or isopropanol.

-

The solution is heated to reflux for an extended period (24-48 hours) to promote intramolecular cyclization via amide bond formation with the elimination of water or methanol.

-

Alternatively, the cyclization of the deprotected dipeptide with a free carboxylic acid can be achieved using a coupling reagent under high dilution conditions.

-

-

Purification:

-

The crude Cyclo(L-alanyl-L-tryptophyl) is purified by recrystallization or column chromatography to yield the final product.

-

Structural Elucidation Workflow

The process of confirming the structure of the synthesized compound involves a series of analytical techniques.

Biological Activities and Signaling Pathways

Tryptophan-containing cyclic dipeptides are known to possess a range of biological activities.[3][10] While the specific signaling pathways affected by Cyclo(L-alanyl-L-tryptophyl) have not been elucidated, related compounds have been shown to exhibit antimicrobial and anticancer effects.[11] For instance, some cyclic dipeptides can interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation.[8]

A hypothetical signaling pathway that could be modulated by a bioactive cyclic dipeptide is the bacterial quorum sensing system.

Conclusion

The structural elucidation of Cyclo(L-alanyl-L-tryptophyl) follows a well-established workflow in natural product chemistry, relying on a combination of synthesis and spectroscopic analysis. While specific experimental data for this exact molecule is sparse in the literature, the provided guide, based on closely related analogs, offers a robust framework for researchers and drug development professionals. The diverse biological activities reported for tryptophan-containing diketopiperazines underscore the potential of Cyclo(L-alanyl-L-tryptophyl) as a lead compound for the development of new therapeutic agents. Further research is warranted to isolate or synthesize this compound and fully characterize its chemical properties and biological functions.

References

- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine [mdpi.com]

- 5. soc.chim.it [soc.chim.it]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. iris.cnr.it [iris.cnr.it]

- 8. mdpi.com [mdpi.com]

- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 10. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Profile of Cyclo(L-alanyl-L-tryptophyl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The fundamental physicochemical properties of Cyclo(L-alanyl-L-tryptophyl) are crucial for its handling, formulation, and interpretation of biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₃O₂ | [1] |

| Molecular Weight | 257.29 g/mol | [1] |

| Melting Point | 282-284 °C (decomposed) | [2] |

| Optical Rotation | [α]D +10.4° (c, 0.48 in Ethanol) | [2] |

| CAS Number | 17079-37-7 | [1] |

Spectroscopic Data

This section details the available and expected spectroscopic data for Cyclo(L-alanyl-L-tryptophyl).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the indole chromophore of the tryptophan residue.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| 220 nm | 35,700 | Ethanol | [2] |

| 274 nm | 5,790 | Ethanol | [2] |

| 280 nm | 5,870 | Ethanol | [2] |

| 290 nm | 5,080 | Ethanol | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for Cyclo(L-alanyl-L-tryptophyl) is not available in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar cyclic dipeptides.

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons (Indole Ring): Resonances are expected in the range of δ 7.0-8.0 ppm.

-

α-Protons (Ala and Trp): Signals for the Cα-H of both amino acid residues are anticipated between δ 3.5-4.5 ppm.

-

β-Protons (Ala and Trp): The Cβ-H₃ of alanine will likely appear as a doublet around δ 1.0-1.5 ppm. The Cβ-H₂ of tryptophan is expected to show more complex splitting in the δ 3.0-3.5 ppm region.

-

Amide Protons (NH): The two amide protons are expected to resonate between δ 7.5-8.5 ppm, with their exact shifts being sensitive to solvent and conformation.

-

Indole NH Proton: A distinct singlet for the indole NH is expected downfield, typically above δ 10 ppm in aprotic solvents like DMSO-d₆.

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl Carbons (C=O): Two resonances are expected in the δ 165-175 ppm region.

-

Aromatic Carbons (Indole Ring): Multiple signals are anticipated between δ 110-140 ppm.

-

α-Carbons (Ala and Trp): Resonances for Cα are expected around δ 50-60 ppm.

-

β-Carbons (Ala and Trp): The Cβ of alanine will be in the δ 15-25 ppm range, while the Cβ of tryptophan will be around δ 25-35 ppm.

Mass Spectrometry (MS)

Specific mass spectrometry data for Cyclo(L-alanyl-L-tryptophyl) is not detailed in the available literature. However, the expected fragmentation pattern can be inferred.

-

Molecular Ion (M+H)⁺: The protonated molecular ion is expected at m/z 258.12.

-

Major Fragmentation Pathways: Common fragmentation of cyclic dipeptides involves the cleavage of the diketopiperazine ring. Expected key fragments would arise from the loss of one of the amino acid residues as a neutral fragment or further fragmentation of the side chains. For Cyclo(L-alanyl-L-tryptophyl), a prominent fragment would be expected from the loss of the alanine residue or the characteristic fragmentation of the tryptophan indole side chain.

Infrared (IR) Spectroscopy

While a specific IR spectrum for Cyclo(L-alanyl-L-tryptophyl) is not published, the characteristic vibrational frequencies can be predicted.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3200-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Amide I) | 1630-1680 | Stretching |

| N-H (Amide II) | 1510-1570 | Bending |

| C-N | 1200-1350 | Stretching |

Experimental Protocols

The following are detailed methodologies for the key experiments cited or expected for the characterization of Cyclo(L-alanyl-L-tryptophyl).

Synthesis of Cyclo(L-alanyl-L-tryptophyl)

A general method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide.[2]

-

Preparation of the Linear Dipeptide: L-alanyl-L-tryptophan is synthesized using standard peptide coupling techniques (e.g., using carbodiimide coupling agents like DCC or EDC, or activated esters).

-

Cyclization: The linear dipeptide is dissolved in a suitable high-boiling point solvent (e.g., ethylene glycol or benzyl alcohol). The solution is heated to a high temperature (typically >150 °C) under reflux for several hours to promote intramolecular condensation and cyclization.

-

Purification: The reaction mixture is cooled, and the crude product is precipitated. The product is then purified by recrystallization from a suitable solvent system (e.g., ethanol-ethyl acetate) to yield pure Cyclo(L-alanyl-L-tryptophyl).

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of Cyclo(L-alanyl-L-tryptophyl) is prepared in a UV-transparent solvent (e.g., ethanol). A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded from 200 to 400 nm against a solvent blank.

-

Analysis: The wavelengths of maximum absorbance (λmax) are identified, and the molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.

-

Analysis: The chemical shifts (δ) are referenced to the residual solvent peak. The coupling constants (J) and integration values are determined from the ¹H NMR spectrum to aid in structure elucidation.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Full scan mass spectra are acquired in positive ion mode. Tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion to obtain fragmentation data.

-

Analysis: The accurate mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to confirm the structure of the dipeptide.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

-

Analysis: The positions and shapes of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of Cyclo(L-alanyl-L-tryptophyl).

References

Cyclo(L-alanyl-L-tryptophyl): A Technical Guide to its Role as a Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors and the formation of biofilms. This process is mediated by small signaling molecules called autoinducers. The emergence of widespread antibiotic resistance has propelled the search for alternative therapeutic strategies, with quorum sensing inhibition (QSI) emerging as a promising anti-virulence approach. By disrupting bacterial communication, QSI aims to attenuate pathogenicity without exerting direct bactericidal pressure, thereby potentially reducing the development of resistance.

Cyclic dipeptides (CDPs), also known as diketopiperazines, are a class of natural compounds that have demonstrated significant QSI activity. Among these, tryptophan-containing CDPs have garnered considerable interest for their ability to interfere with QS systems in clinically relevant pathogens like Pseudomonas aeruginosa. This technical guide focuses on the role of a specific CDP, Cyclo(L-alanyl-L-tryptophyl) (cAT), as a quorum sensing inhibitor. While direct quantitative data for cAT is limited in publicly available literature, this guide will draw upon extensive research on the closely related and structurally similar compound, Cyclo(L-Trp-L-Ser), to provide a comprehensive overview of its expected mechanisms of action, effects on key virulence factors, and the experimental protocols used to evaluate these activities.

Core Concept: Disruption of Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic human pathogen notorious for its intrinsic and acquired resistance to multiple antibiotics and its ability to form resilient biofilms. Its pathogenicity is largely regulated by a complex and hierarchical QS network, primarily composed of the las and rhl systems. These systems rely on the production and detection of N-acylhomoserine lactone (AHL) autoinducers. The las system, controlled by the LasR receptor and its cognate autoinducer 3-oxo-C12-HSL, sits at the top of the hierarchy and regulates the rhl system. The rhl system, in turn, is governed by the RhlR receptor and its autoinducer C4-HSL.

Cyclic dipeptides containing tryptophan, such as cAT, are believed to function as competitive inhibitors of the AHL receptors, particularly LasR. By binding to the ligand-binding pocket of these receptors, they prevent the native autoinducers from activating the downstream signaling cascade that leads to the expression of numerous virulence genes.

Quantitative Data on the Anti-Quorum Sensing Activity of Tryptophan-Containing Cyclic Dipeptides

The following tables summarize the quantitative data on the inhibitory effects of Cyclo(L-Trp-L-Ser), a close analog of cAT, on various quorum sensing-regulated virulence factors in Pseudomonas aeruginosa PAO1. This data provides a strong indication of the potential efficacy of cAT.

Table 1: Inhibition of Pyocyanin Production

| Compound | Concentration (mM) | Inhibition (%) |

| Cyclo(L-Trp-L-Ser) | 1 | ~45 |

Table 2: Inhibition of Biofilm Formation

| Compound | Concentration (mM) | Inhibition (%) |

| Cyclo(L-Trp-L-Ser) | 1 | 53 |

Table 3: Inhibition of Swimming Motility

| Compound | Concentration (mM) | Inhibition (%) |

| Cyclo(L-Trp-L-Ser) | 1 | 36-57 |

Signaling Pathways and Experimental Workflows

Quorum Sensing Inhibition Pathway

The following diagram illustrates the proposed mechanism of action for Cyclo(L-alanyl-L-tryptophyl) in disrupting the las quorum sensing system in P. aeruginosa.

Caption: Proposed mechanism of cAT as a competitive inhibitor of the LasR receptor.

Experimental Workflow for Assessing Anti-Quorum Sensing Activity

This diagram outlines a typical experimental workflow to evaluate the QSI potential of a compound like cAT.

Caption: Workflow for evaluating the anti-quorum sensing properties of a compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-quorum sensing activity of compounds like Cyclo(L-alanyl-L-tryptophyl).

Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for QSI activity. C. violaceum produces a purple pigment, violacein, which is under the control of a LuxI/LuxR-type QS system. Inhibition of violacein production indicates potential QSI.

-

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

Test compound (cAT) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Protocol:

-

Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.

-

Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

-

In a 96-well plate, add 100 µL of the diluted bacterial culture to wells containing serial dilutions of the test compound. Include a solvent control (e.g., DMSO) and a negative control (broth only).

-

Incubate the plate at 30°C for 24-48 hours with shaking.

-

After incubation, visually assess the inhibition of purple pigment production.

-

To quantify violacein, add 100 µL of 10% SDS to each well and mix thoroughly to lyse the cells.

-

Measure the absorbance at 585 nm (for violacein) and 600 nm (for bacterial growth).

-

Calculate the percentage of violacein inhibition relative to the solvent control, normalized to bacterial growth.

-

Pyocyanin Production Assay in Pseudomonas aeruginosa

Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, regulated by the rhl and las QS systems.

-

Materials:

-

Pseudomonas aeruginosa (e.g., PAO1)

-

King's A medium

-

Test compound (cAT)

-

Chloroform

-

0.2 M HCl

-

Centrifuge and spectrophotometer

-

-

Protocol:

-

Grow an overnight culture of P. aeruginosa in LB broth at 37°C.

-

Inoculate 5 mL of King's A medium with the overnight culture to an initial OD600 of 0.05, in the presence of various concentrations of the test compound.

-

Incubate for 18-24 hours at 37°C with shaking.

-

Centrifuge the cultures at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex to extract the pyocyanin into the chloroform layer (which will turn blue).

-

Separate the chloroform layer and add 1 mL of 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous layer (which will turn pink).

-

Measure the absorbance of the top aqueous layer at 520 nm.

-

Calculate the pyocyanin concentration and the percentage of inhibition compared to the control.

-

Biofilm Formation Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of biofilms.

-

Materials:

-

Pseudomonas aeruginosa

-

LB broth

-

Test compound

-

96-well polystyrene microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

-

-

Protocol:

-

Prepare a diluted culture of P. aeruginosa (OD600 ≈ 0.02) in LB broth.

-

Add 100 µL of the bacterial suspension to the wells of a 96-well plate containing different concentrations of the test compound.

-

Incubate the plate statically at 37°C for 24 hours.

-

Carefully discard the planktonic culture and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid to each well.

-

Measure the absorbance at 550 nm using a plate reader.

-

Calculate the percentage of biofilm inhibition.

-

Swimming and Swarming Motility Assays

These assays assess the effect of a compound on bacterial motility, which is crucial for colonization and virulence.

-

Swimming Motility:

-

Prepare swim agar plates (e.g., 1% tryptone, 0.5% NaCl, 0.3% agar) containing the test compound at various concentrations.

-

Inoculate the center of the agar plate with a single colony of P. aeruginosa from a fresh plate.

-

Incubate the plates at 37°C for 16-24 hours.

-

Measure the diameter of the circular zone of bacterial growth.

-

-

Swarming Motility:

-

Prepare swarm agar plates (e.g., 0.8% nutrient broth, 0.5% glucose, 0.5% agar) with the test compound.

-

Inoculate the center of the plate with P. aeruginosa.

-

Incubate at 30°C for 20-24 hours.

-

Measure the diameter of the tendril-like bacterial migration.

-

Conclusion

Cyclo(L-alanyl-L-tryptophyl) represents a promising candidate for the development of novel anti-virulence therapies targeting quorum sensing. Based on the extensive evidence from structurally similar tryptophan-containing cyclic dipeptides, cAT is expected to act as a competitive inhibitor of the LasR receptor in Pseudomonas aeruginosa. This inhibition is anticipated to lead to a significant reduction in the production of key virulence factors, including pyocyanin, and a decrease in biofilm formation and motility, without directly impacting bacterial growth. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of cAT and other potential quorum sensing inhibitors. Further research focusing on the specific quantitative inhibitory concentrations and binding affinities of Cyclo(L-alanyl-L-tryptophyl) is warranted to fully elucidate its therapeutic potential in combating bacterial infections.

Cyclo(L-alanyl-L-tryptophyl): A Comprehensive Technical Guide on a Bioactive Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-alanyl-L-tryptophyl), a cyclic dipeptide, is a naturally occurring secondary metabolite found in various microorganisms, notably as a key intermediate in the biosynthesis of the mycotoxin echinulin in Aspergillus species. As a member of the diketopiperazine (DKP) class of compounds, it has garnered interest for its potential biological activities, which are characteristic of this molecular scaffold. This technical guide provides a comprehensive overview of the current knowledge on Cyclo(L-alanyl-L-tryptophyl), including its biosynthesis, chemical properties, and putative biological activities. This document summarizes available quantitative data, outlines plausible experimental protocols for its synthesis and isolation, and presents hypothetical signaling pathways based on the known activities of related cyclic dipeptides. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar natural products.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest peptide derivatives, formed from the condensation of two amino acids. They represent a diverse and important class of natural products with a wide range of biological activities, including antimicrobial, antitumor, antiviral, and neuroprotective properties. Their rigid bicyclic structure makes them attractive scaffolds for drug discovery. Cyclo(L-alanyl-L-tryptophyl) is a CDP composed of L-alanine and L-tryptophan and is a known precursor in the biosynthesis of echinulin by fungi such as Aspergillus amstelodami. While extensive research has been conducted on other DKPs, specific data on the bioactivities and mechanisms of action of Cyclo(L-alanyl-L-tryptophyl) are less abundant, presenting an opportunity for further investigation.

Biosynthesis and Chemical Properties

Cyclo(L-alanyl-L-tryptophyl) is biosynthesized from its constituent amino acids, L-alanine and L-tryptophan. In fungi like Aspergillus amstelodami, it serves as an intermediate in the biosynthesis of more complex secondary metabolites like echinulin.

Table 1: Chemical and Physical Properties of Cyclo(L-alanyl-L-tryptophyl)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N₃O₂ | Biosynth |

| Molecular Weight | 257.29 g/mol | Biosynth |

| CAS Number | 17079-37-7 | Biosynth |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO | General knowledge |

Biological Activities and Quantitative Data

While direct and extensive quantitative data for Cyclo(L-alanyl-L-tryptophyl) is limited in publicly available literature, the broader class of cyclic dipeptides exhibits significant biological activities. The data presented below for related compounds can guide future research on Cyclo(L-alanyl-L-tryptophyl).

Table 2: Anticancer Activity of Related Cyclic Dipeptides (IC50 values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Cyclo(L-Trp-L-Pro) | Not specified | Not specified | [1] |

| Cyclo(L-Phe-L-Pro) | Not specified | Not specified | [1] |

| L-cycloserine | HCT-116 (Colon) | 24 µg/mL | [2] |

| Capecitabine | HCT-116 (Colon) | 24.7 µg/mL | [2] |

| L-cycloserine + Capecitabine | HCT-116 (Colon) | 22.3 µg/mL | [2] |

Table 3: Antimicrobial Activity of Related Cyclic Dipeptides (MIC values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [3] |

| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [3] |

| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [3] |

| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [3] |

Experimental Protocols

Detailed experimental protocols specifically for Cyclo(L-alanyl-L-tryptophyl) are not extensively published. The following are generalized protocols adapted from methods used for similar cyclic dipeptides.

Chemical Synthesis

A general route for the synthesis of cyclic dipeptides involves the formation of a linear dipeptide followed by cyclization.[4][5]

Protocol: Synthesis of Cyclo(L-alanyl-L-tryptophyl)

-

Dipeptide Formation:

-

Protect the amino group of L-alanine (e.g., with Boc anhydride) and the carboxyl group of L-tryptophan (e.g., as a methyl ester).

-

Couple the protected amino acids using a standard peptide coupling reagent (e.g., HBTU, HOBt, and DIPEA in DMF).

-

Purify the resulting protected dipeptide.

-

-

Deprotection:

-

Remove the N-terminal protecting group (e.g., Boc group using TFA in CH₂Cl₂).

-

Remove the C-terminal protecting group (e.g., methyl ester by saponification).

-

-

Cyclization:

-

Dissolve the deprotected linear dipeptide in a suitable solvent (e.g., methanol).

-

Induce cyclization by adding a base (e.g., ammonium hydroxide) and stirring at room temperature for 24-48 hours.

-

Purify the resulting Cyclo(L-alanyl-L-tryptophyl) using column chromatography (e.g., reversed-phase C18).

-

Isolation from Fungal Culture

Cyclo(L-alanyl-L-tryptophyl) can be isolated from the culture broth of fungi known to produce it, such as Aspergillus species.

Protocol: Isolation from Aspergillus niger

-

Fermentation:

-

Culture Aspergillus niger in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions.

-

-

Extraction:

-

After a suitable incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract under reduced pressure.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Further purify the fractions containing the target compound using preparative HPLC on a C18 column.

-

Monitor the purification process by thin-layer chromatography (TLC) and/or LC-MS.

-

Characterize the purified compound using spectroscopic methods (NMR, MS).[6][7][8]

-

Putative Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by Cyclo(L-alanyl-L-tryptophyl) have not been elucidated, based on the known activities of other cyclic dipeptides, several mechanisms can be hypothesized.

Anticancer Activity: Apoptosis and Cell Cycle Arrest

Many natural products, including cyclic dipeptides, exert their anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells.

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity: Inhibition of NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Many bioactive compounds exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis and cell cycle arrest in L-1210 murine lymphoblastic leukaemia cells by (2E)-3-(2-naphthyl)-1-(3'-methoxy-4'-hydroxy-phenyl)-2-propen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Extraction and purification of protease from Aspergillus niger isolation - MedCrave online [medcraveonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclo(L-alanyl-L-tryptophyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-alanyl-L-tryptophyl), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds, has garnered significant interest in the scientific community. DKPs containing a tryptophan residue are known for their diverse biological activities. This document provides a detailed protocol for the chemical synthesis of Cyclo(L-alanyl-L-tryptophyl), compiled from established synthetic strategies for related tryptophan-containing diketopiperazines. The presented protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry, natural product synthesis, and drug development.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These values are based on reported yields for analogous reaction steps in the synthesis of similar tryptophan-containing diketopiperazines. Actual yields may vary depending on experimental conditions and scale.

| Step | Reaction | Reagents/Conditions | Expected Yield (%) |

| 1 | Boc Protection of L-Alanine | (Boc)₂O, NaOH, Dioxane/H₂O | 90-95 |